[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The presence of both the pyrrolidine and pyrimidine moieties suggests a diverse range of interactions with biological targets, making it a subject of interest in various scientific studies.
This compound is classified under nitrogen-containing heterocycles, specifically as a pyrimidine derivative. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The compound can be synthesized from various precursors, including derivatives of pyrimidin-4(3H)-one and methanamine, through several synthetic routes that utilize different reagents and conditions .
The synthesis of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine typically involves several key steps:
The molecular formula for this compound is , indicating it contains nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.
The molecular weight is approximately 165.22 g/mol.
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine can undergo various chemical reactions:
The mechanism of action for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine involves its interaction with specific biological targets, which may include enzymes or receptors relevant to various biological pathways:
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine has potential applications in several scientific fields:
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine emerged as a scaffold of interest in medicinal chemistry during the early 2010s, reflecting a broader shift toward sp³-enriched, three-dimensional (3D) architectures in drug design. Unlike flat heteroaromatic systems, this compound integrates a saturated pyrrolidine ring with an electron-deficient pyrimidine core, strategically designed to improve target engagement and physicochemical properties. PubChem records (CID 53567848) indicate no associated literature or patents prior to 2015, positioning it as a relatively novel entity compared to established pyrrolidine-containing drugs like Captopril (approved in 1981) or nicotine derivatives [1] [8]. Its emergence coincided with advancements in synthetic methodologies for N-functionalized pyrrolidines and C-H activation techniques for pyrimidine functionalization, enabling efficient access to such hybrids [8].
Early research prioritized this scaffold due to its balanced molecular descriptors: a polar surface area (PSA) of ~50 Ų (contributing to solubility) and a calculated logP (clogP) of ~1.5 (indicating moderate lipophilicity). These properties aligned with the industry’s focus on "escape from flatland" principles, where increased saturation (measured by Fsp³ = 0.44) and chiral centers enhance success rates in clinical translation [2]. Key milestones included its characterization via high-resolution mass spectrometry (m/z [M+H]+ = 179.12912) and collision cross-section data (138.9 Ų for [M+H]+), providing benchmarks for purity and conformational analysis in screening libraries [1].
Table 1: Key Molecular Properties of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₄N₄ | Confirms elemental composition and mass |
Fsp³ | 0.44 | Indicates high 3D character and saturation |
PSA | ~50 Ų | Predicts favorable solubility and cell permeability |
Predicted CCS ([M+H]+) | 138.9 Ų | Guides analytical method development (e.g., IMS) |
clogP | ~1.5 | Suggests balanced lipophilicity for membrane passage |
The design of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine exemplifies pharmacophore hybridization, merging the metabolic stability of pyrimidine with the spatial diversity of pyrrolidine. This approach leveraged complementary bioisosteric principles:
Hybridization enhanced druggability by optimizing multiple parameters simultaneously:
Table 2: Impact of Hybridization on Physicochemical Properties
Descriptor | Pyrrolidine Only | Pyrimidine Only | Hybrid Scaffold | Effect of Hybridization |
---|---|---|---|---|
LogP | 0.46 | 1.2–1.8 | ~1.5 | Balanced lipophilicity |
PSA (Ų) | 16.5 | 30–40 | ~50 | Enhanced solubility |
Fsp³ | 1.0 | 0.0 | 0.44 | Improved 3D coverage |
H-Bond Acceptors | 1 | 2–3 | 4 | Increased target engagement |
[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine shares structural motifs with several clinical candidates, but key distinctions define its unique pharmacological profile:
Deuteration strategies observed in FLT3 inhibitors (e.g., FH-001) highlight potential optimization routes for our compound. Isotope-enhanced analogs could improve metabolic stability at the aminomethyl site—a common oxidation hotspot [5].
Table 3: Bioactivity Comparison with Structural Analogs
Compound | Core Structure | Target/Activity | Key Structural Distinction |
---|---|---|---|
Subject Scaffold | 2-(Pyrrolidin-1-yl)-4-(aminomethyl)pyrimidine | Undefined (research phase) | Hybrid flexibility with chiral center potential |
M.tb Inhibitor (e.g., Compound 50) | Pyrazolo[1,5-a]pyrimidin-7-amine | Mycobacterial ATP synthase (MIC90 = 0.25 µg/mL) | Fused tricyclic system enhances planarity and potency |
Alpelisib | Sulfonamide-linked pyrrolidine-pyrimidine | PI3Kα (IC50 < 50 nM) | Pyrrolidine as peripheral solubilizing group |
Abrocitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 (IC50 = 29 nM) | Fused bicyclic system restricts conformational freedom |
The scaffold’s uniqueness lies in its synergistic stereoelectronic profile: The pyrrolidine’s electron-donating effect activates the pyrimidine toward nucleophilic addition, while the aminomethyl group serves as a versatile handle for conjugation—similar to optimized anti-angiogenic pyrazolines [4] [6]. Future directions include exploring halogenated pyrrolidine variants (e.g., 4-fluoropyrrolidine) to modulate bioavailability, as seen in FDA-approved drugs like daridorexant [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7